![molecular formula C11H14Cl2N2O B7514449 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea, also known as DCMU, is a herbicide widely used in agriculture and forestry. DCMU has been studied for its potential applications in scientific research due to its ability to inhibit photosynthesis in plants.
作用機序
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea inhibits photosynthesis by binding to the D1 protein in photosystem II, which is involved in the transfer of electrons from water to plastoquinone. This results in the accumulation of electrons on the acceptor side of photosystem II, leading to the production of reactive oxygen species and the inhibition of electron transport. 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea also inhibits the phosphorylation of the D1 protein, which is necessary for the repair of photosystem II.
Biochemical and Physiological Effects:
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the induction of oxidative stress, and the alteration of gene expression. 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has also been shown to affect the growth and development of plants, including the inhibition of root growth and the induction of chlorosis.
実験室実験の利点と制限
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has several advantages for use in lab experiments, including its ability to selectively inhibit photosynthesis in plants, its low toxicity to animals and humans, and its stability in aqueous solutions. However, 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea also has some limitations, including its potential to induce oxidative stress and alter gene expression, which may confound experimental results.
将来の方向性
There are several future directions for research on 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea, including the development of more specific inhibitors of photosystem II, the investigation of the effects of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea on non-photosynthetic organisms, and the exploration of the potential applications of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea in biotechnology and medicine. Further research is also needed to fully understand the biochemical and physiological effects of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea on plants, and to develop strategies for mitigating the potential negative effects of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea on the environment.
Conclusion:
In conclusion, 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea, or 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea, is a herbicide that has been widely studied for its potential applications in scientific research. 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has been shown to selectively inhibit photosynthesis in plants, and has been used to study the electron transport chain in photosynthesis, the regulation of photosynthetic gene expression, and the effects of environmental stress on photosynthesis. While 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has several advantages for use in lab experiments, it also has some limitations, including its potential to induce oxidative stress and alter gene expression. Further research is needed to fully understand the biochemical and physiological effects of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea, and to develop strategies for mitigating its potential negative effects on the environment.
合成法
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea can be synthesized using a variety of methods, including the reaction between 3,4-dichlorobenzyl chloride and isobutyl isocyanate, or the reaction between 3,4-dichlorobenzyl alcohol and isobutyl carbamate. The purity of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea can be improved by recrystallization or column chromatography.
科学的研究の応用
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has been widely used in scientific research due to its ability to inhibit photosynthesis in plants. It has been used to study the electron transport chain in photosynthesis, the role of photosystem II in oxygen evolution, and the regulation of photosynthetic gene expression. 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has also been used in studies on the effects of environmental stress on photosynthesis, such as drought, salinity, and heavy metal toxicity.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(2)15(11(14)16)6-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLCFECELZQEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=C(C=C1)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


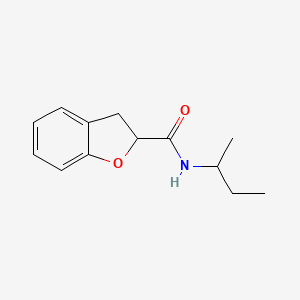

![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)
![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)

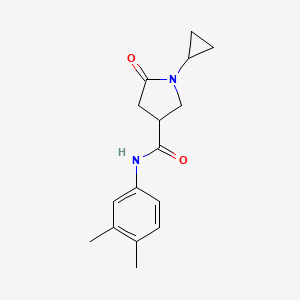
![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)
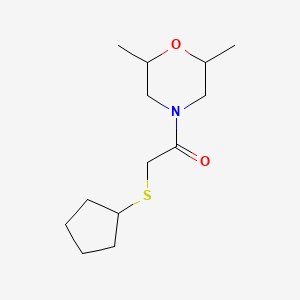
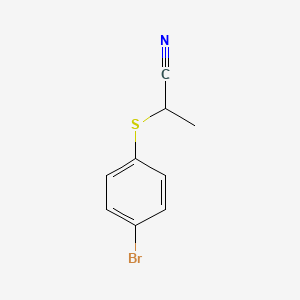
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
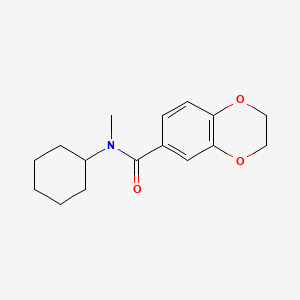
![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)